molecular formula C15H8Cl3NO2 B2651788 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione CAS No. 79183-32-7

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione

Cat. No.: B2651788
CAS No.: 79183-32-7
M. Wt: 340.58
InChI Key: WSLZDTPFOQFMDU-UHFFFAOYSA-N
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Description

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl chloride and 5-chloroindole-2,3-dione.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
  • 1-benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
  • 5-chloro-2-pyridinecarboxylic acid

Uniqueness

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione is unique due to its specific indole structure and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NO2/c16-9-2-4-13-10(6-9)14(20)15(21)19(13)7-8-1-3-11(17)12(18)5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLZDTPFOQFMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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